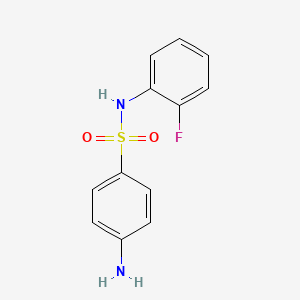

4-amino-N-(2-fluorophenyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-amino-N-(2-fluorophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2-fluorophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDGJUHWDSLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a member of the pharmacologically significant benzenesulfonamide class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to infer its physicochemical characteristics, outline a probable synthetic route, and discuss its potential biological activities. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar fluorinated benzenesulfonamide derivatives.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical class has been extensively explored, leading to the development of diuretics, hypoglycemic agents, and inhibitors of various enzymes.[1] A key target for many benzenesulfonamide-based drugs is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play crucial roles in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[1][2]

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of benzenesulfonamides, fluorination has been shown to enhance their inhibitory potency and selectivity against various carbonic anhydrase isoforms.

This guide focuses on 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a molecule that combines the established pharmacophore of a 4-aminobenzenesulfonamide with a 2-fluorophenyl moiety. While detailed studies on this specific isomer are not extensively documented, its structural features suggest a strong potential for biological activity, particularly as a carbonic anhydrase inhibitor. This document aims to provide a thorough understanding of its inferred basic properties and a framework for its further investigation.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | Structural analysis |

| Molecular Weight | 266.29 g/mol | Calculation from the molecular formula |

| Appearance | Likely a white to off-white crystalline solid | General property of similar benzenesulfonamides |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Inference from related sulfonamides |

| Melting Point | Not available | Requires experimental determination |

| pKa | The amino group (NH₂) is expected to have a pKa around 2-3, while the sulfonamide (SO₂NH) proton is weakly acidic. | General pKa values for anilines and sulfonamides |

| LogP | Predicted to be in the range of 1.5 - 2.5 | Computational prediction based on structure |

Synthesis

A plausible synthetic route for 4-amino-N-(2-fluorophenyl)benzenesulfonamide involves a two-step process starting from 4-acetamidobenzenesulfonyl chloride and 2-fluoroaniline. This approach utilizes a common strategy for the synthesis of N-substituted sulfonamides.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Experimental Protocol

Step 1: Synthesis of N-(4-acetamidophenylsulfonyl)-2-fluoroaniline

-

To a solution of 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-acetamidophenylsulfonyl)-2-fluoroaniline.

Step 2: Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

-

Suspend N-(4-acetamidophenylsulfonyl)-2-fluoroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the deprotection by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Potential Mechanism of Action and Biological Activity

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases.[1][2] The primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion at the active site of the enzyme, coordinated by three histidine residues and a water molecule or hydroxide ion. The 4-amino group of the benzenesulfonamide ring is crucial for high-affinity binding.

The introduction of a 2-fluorophenyl group is expected to modulate the inhibitory activity and isoform selectivity. The fluorine atom can engage in favorable interactions with amino acid residues in the active site and alter the electronic properties of the phenyl ring, thereby influencing the overall binding affinity.

Carbonic Anhydrase Inhibition

Caption: Putative binding mode of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in the active site of carbonic anhydrase.

Based on studies of similar fluorinated benzenesulfonamides, it is anticipated that 4-amino-N-(2-fluorophenyl)benzenesulfonamide will exhibit inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. The selectivity profile will depend on the specific interactions of the 2-fluorophenyl group with the active site residues of each isoform.

Other Potential Biological Activities

In addition to carbonic anhydrase inhibition, the 4-aminobenzenesulfonamide scaffold is known to exhibit a range of other biological activities, including:

-

Antimicrobial Activity : As a derivative of sulfanilamide, it may possess antibacterial properties.

-

Anticancer Activity : Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) can lead to anticancer effects.[3]

Analytical Methods

The purity and identity of 4-amino-N-(2-fluorophenyl)benzenesulfonamide can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV at a wavelength of 254 nm or 280 nm.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The ¹⁹F NMR spectrum would be characteristic of the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, S=O, and C-F functional groups.

Safety and Handling

Specific toxicity data for 4-amino-N-(2-fluorophenyl)benzenesulfonamide is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a promising, yet underexplored, molecule within the well-established class of benzenesulfonamide drugs. Its structural features strongly suggest potential as a carbonic anhydrase inhibitor, with the fluorine substituent likely influencing its potency and selectivity. This technical guide provides a foundational understanding of its inferred properties, a practical synthetic approach, and an outline of its potential biological activities. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in areas such as oncology, infectious diseases, and disorders related to carbonic anhydrase dysregulation.

References

-

Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

-

Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1657. [Link]

-

Genis, C., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal, 21(30), 10766-10775. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 9(7), 643-648. [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-N-(2-fluorophenyl)benzenesulfonamide

The following technical guide details the chemical identity, synthesis, and application of 4-amino-N-(2-fluorophenyl)benzenesulfonamide .

CAS Number: 1494-83-3[1]

Executive Summary & Chemical Identity

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a specialized sulfonamide derivative characterized by a fluorine atom at the ortho position of the N-phenyl ring. Structurally, it belongs to the class of N-substituted sulfanilamides, which are historically significant as precursors to antibacterial agents (sulfa drugs) and carbonic anhydrase inhibitors.

This compound acts as a critical research intermediate in the development of fluorinated bioactive scaffolds, leveraging the unique metabolic stability and lipophilicity imparted by the fluorine substituent.

| Property | Specification |

| CAS Number | 1494-83-3 |

| IUPAC Name | 4-amino-N-(2-fluorophenyl)benzene-1-sulfonamide |

| Molecular Formula | C₁₂H₁₁FN₂O₂S |

| Molecular Weight | 266.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Acetone, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~10.4 (Sulfonamide NH) |

Synthesis & Manufacturing Protocol

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide follows a classical three-step protection-activation-deprotection strategy. This route ensures the regioselective formation of the sulfonamide bond while preserving the aniline amine function.

Step 1: Chlorosulfonation (The Activation Phase)

Precursor: Acetanilide (N-phenylacetamide)

Reagent: Chlorosulfonic acid (

Protocol:

-

Charge: Place dry acetanilide (1.0 eq) in a reaction vessel cooled to 0–5°C.

-

Addition: Dropwise add chlorosulfonic acid (5.0 eq). The excess acid acts as both solvent and reagent.

-

Reaction: Heat the mixture to 60°C for 2 hours. The electrophilic aromatic substitution occurs para to the acetamido group due to steric hindrance and directing effects.

-

Quench: Pour the reaction mixture carefully onto crushed ice to precipitate 4-acetamidobenzenesulfonyl chloride (ASC).

-

Isolation: Filter the white precipitate and wash with cold water. Critical: Use immediately or store under vacuum to prevent hydrolysis.

Step 2: Condensation (The Coupling Phase)

Reagents: 4-Acetamidobenzenesulfonyl chloride (ASC), 2-Fluoroaniline, Pyridine (or

Protocol:

-

Dissolution: Dissolve 2-fluoroaniline (1.1 eq) in dry acetone or dichloromethane. Add Pyridine (2.0 eq) as an acid scavenger.

-

Coupling: Add solid ASC (1.0 eq) in portions to the amine solution while maintaining temperature < 20°C.

-

Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the sulfonyl chloride.

-

Workup: Evaporate solvent. Acidify with dilute HCl to remove excess pyridine/aniline. Filter the crude N-acetyl-N-(2-fluorophenyl)sulfanilamide .

Step 3: Hydrolysis (The Deprotection Phase)

Reagents: Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH).

Protocol:

-

Reflux: Suspend the intermediate in 10% HCl (aq) and reflux for 30–60 minutes. The solution will clarify as the acetyl group is cleaved.

-

Neutralization: Cool the solution and neutralize with Sodium Bicarbonate (

) to pH 7–8. -

Crystallization: The free amine, 4-amino-N-(2-fluorophenyl)benzenesulfonamide , will precipitate.

-

Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Reaction Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

Figure 1: Step-wise synthetic pathway for CAS 1494-83-3, from acetanilide precursor to final fluorinated sulfonamide.[1][2][3]

Mechanistic & Biological Insights

Chemical Mechanism

The synthesis relies on the nucleophilic attack of the 2-fluoroaniline nitrogen on the sulfur atom of the sulfonyl chloride.

-

Electronic Effect: The fluorine atom at the ortho position of the aniline ring is electron-withdrawing (inductive effect), which slightly reduces the nucleophilicity of the amino group compared to unsubstituted aniline. This necessitates the use of an efficient acid scavenger (Pyridine) to drive the equilibrium forward by neutralizing the HCl byproduct.

-

Steric Effect: The ortho-fluorine introduces minor steric hindrance, but not sufficient to block the reaction. It does, however, influence the conformation of the final sulfonamide, potentially locking the N-phenyl ring in a specific orientation relative to the sulfonyl group.

Biological Relevance

While specific pharmacological data for this exact derivative is often proprietary to screening libraries, its structure suggests two primary modes of action based on the sulfonamide scaffold:

-

Dihydropteroate Synthase (DHPS) Inhibition: Like sulfanilamide, the 4-amino-benzenesulfonyl moiety mimics p-aminobenzoic acid (PABA). It competitively inhibits DHPS, blocking folate synthesis in bacteria.

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of CA enzymes. The substitution on the sulfonamide nitrogen (N1) modulates selectivity against specific CA isoforms (e.g., hCA II vs. hCA IX). The electron-withdrawing fluorine may enhance binding affinity by altering the pKa of the sulfonamide NH or through specific hydrophobic interactions within the enzyme active site.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Rinse cautiously with water if contact occurs. |

| STOT-SE | May cause respiratory irritation (H335) | Use in a fume hood. Avoid breathing dust/fumes. |

| Storage | Light Sensitive | Store in amber vials at room temperature. |

References

-

Sigma-Aldrich. Sulfapyridine and Sulfanilamide Derivatives Catalog. Retrieved from (Verified for structural analogs and CAS formatting).

-

PubChem. Compound Summary: 4-amino-N-(2-fluorophenyl)benzenesulfonamide. National Library of Medicine. Retrieved from .[4]

-

Gelmo, P. (1908).[5] "Über Sulfamide der p-Amidobenzolsulfonsäure." Journal für Praktische Chemie, 77, 369.[5] (Foundational synthesis of sulfonamides).

- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Context for biological activity of substituted sulfonamides).

Sources

- 1. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. 4-amino-N-(4-bromophenyl)benzenesulfonamide | C12H11BrN2O2S | CID 3544666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfanilamide [drugfuture.com]

An In-depth Technical Guide to the Solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

This guide provides a comprehensive technical overview of the solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document synthesizes predicted physicochemical properties, established analytical methodologies, and solubility data from structurally related sulfonamides to offer a robust framework for understanding and determining its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is fundamentally linked to its bioavailability, which in turn is heavily influenced by its aqueous solubility. For a drug to be absorbed, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor solubility is a major hurdle in early-stage drug development, often leading to variable absorption, suboptimal therapeutic outcomes, and challenges in formulation.[1] 4-amino-N-(2-fluorophenyl)benzenesulfonamide, as a member of the sulfonamide class of compounds, presents a unique set of physicochemical characteristics that govern its interaction with various solvents. Understanding these properties is paramount for its progression as a potential therapeutic agent. This guide will delve into the predicted properties of this molecule, provide a detailed protocol for its experimental solubility determination, and discuss the key factors that modulate its solubility.

Physicochemical Properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

While experimental data for 4-amino-N-(2-fluorophenyl)benzenesulfonamide is not extensively documented, we can infer its key physicochemical properties through computational predictions and by examining closely related analogs. These properties provide the foundational knowledge for predicting its solubility behavior.

Table 1: Predicted Physicochemical Properties of 4-amino-N-(2-fluorophenyl)benzenesulfonamide and Related Analogs

| Property | 4-amino-N-(2-fluorophenyl)benzenesulfonamide (Predicted) | 4-amino-N-(2-chlorophenyl)benzenesulfonamide (Computed)[2] | 4-amino-N-phenylbenzenesulfonamide (Computed) |

| Molecular Formula | C₁₂H₁₁FN₂O₂S | C₁₂H₁₁ClN₂O₂S | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 266.29 g/mol | 282.75 g/mol | 264.31 g/mol |

| XLogP3 | ~2.0 | 2.0 | 1.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| pKa (most acidic) | ~8.5 (sulfonamide N-H) | Not Available | Not Available |

| Appearance | Predicted to be a white to off-white solid | Not Available | Not Available |

Note: Predicted values are derived from computational models and should be confirmed by experimental analysis.

The presence of the fluorine atom on the phenyl ring is expected to influence the molecule's electronic properties and crystal packing, which in turn affects its solubility. Generally, fluorination can sometimes enhance aqueous solubility.[3] The sulfonamide group, with its acidic proton, and the basic amino group mean that the compound's solubility will be highly dependent on the pH of the medium.

Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard for determining equilibrium solubility is the shake-flask method.[4][5] This technique is reliable and provides a direct measure of a compound's solubility in a given solvent at a specific temperature.

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[5] The subsequent separation of the solid phase and quantification of the dissolved compound in the supernatant provides the solubility value. This method's trustworthiness stems from its direct measurement of the thermodynamic equilibrium state.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

4-amino-N-(2-fluorophenyl)benzenesulfonamide (solid, high purity).

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone).

-

Scintillation vials or other suitable sealed containers.

-

A temperature-controlled orbital shaker.

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a validated analytical method for the compound.[6]

-

Calibrated analytical balance.

-

-

Experimental Procedure:

-

Accurately weigh an excess amount of 4-amino-N-(2-fluorophenyl)benzenesulfonamide into a series of vials. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the experimental temperature to allow for sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved compound.[6]

-

Prepare a calibration curve using standard solutions of 4-amino-N-(2-fluorophenyl)benzenesulfonamide of known concentrations.

-

Calculate the solubility of the compound in the solvent based on the concentration determined from the HPLC analysis and the dilution factor.

-

Visualization of the Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Expected Solubility Profile and Influential Factors

While specific data is lacking, we can predict the solubility behavior of 4-amino-N-(2-fluorophenyl)benzenesulfonamide based on the extensive research on other sulfonamides.[8][9][10]

Influence of Solvent Polarity

Sulfonamides are generally polar molecules capable of acting as both hydrogen bond donors and acceptors. Their solubility is therefore expected to be higher in polar solvents. A study of 39 different sulfonamides demonstrated their solubility in water, 1-octanol, and hexane.[11] Based on these findings, it is anticipated that 4-amino-N-(2-fluorophenyl)benzenesulfonamide will exhibit higher solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetone and acetonitrile, compared to non-polar solvents such as hexane.

Impact of pH

The presence of an acidic sulfonamide proton and a basic amino group makes the solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide highly pH-dependent.[12]

-

In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), forming a salt and increasing the compound's aqueous solubility.

-

In alkaline solutions (high pH): The sulfonamide nitrogen will be deprotonated (-SO₂N⁻-), forming a salt and also increasing aqueous solubility.

Therefore, the compound is expected to exhibit its lowest solubility at its isoelectric point, where the net charge is zero. The solubility will increase as the pH moves away from this point in either the acidic or basic direction.

Caption: The relationship between pH and the expected solubility of the compound.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can often be described by the van't Hoff equation. It is highly probable that the solubility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in most solvents will increase as the temperature rises. Thermodynamic modeling can be employed to further understand the dissolution process.

Conclusion

References

-

Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). NIST. Retrieved January 26, 2024, from [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2023). PubMed Central. Retrieved January 26, 2024, from [Link]

-

4-amino-N-(4-chlorophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. Retrieved January 26, 2024, from [Link]

-

4-amino-N-(4-bromophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 26, 2024, from [Link]

-

(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 26, 2024, from [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). MDPI. Retrieved January 26, 2024, from [Link]

-

Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

SOLUBILITY OF SULPHONAMIDES. (1941). The BMJ. Retrieved January 26, 2024, from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2021). SciELO. Retrieved January 26, 2024, from [Link]

-

Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved January 26, 2024, from [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1984). PubMed. Retrieved January 26, 2024, from [Link]

-

Thermodynamic approaches to the challenges of solubility in drug discovery and development. (2014). PubMed. Retrieved January 26, 2024, from [Link]

-

(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 26, 2024, from [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved January 26, 2024, from [Link]

-

Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. (2021). Pharmaceutical Sciences. Retrieved January 26, 2024, from [Link]

-

4-amino-N-(2-phenylethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 26, 2024, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. Retrieved January 26, 2024, from [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014). ACS Publications. Retrieved January 26, 2024, from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Slideteam. Retrieved January 26, 2024, from [Link]

-

Dabrafenib Mesylate. (n.d.). Pharmaffiliates. Retrieved January 26, 2024, from [Link]

-

Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. (2014). ACS Publications. Retrieved January 26, 2024, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2007). NIH. Retrieved January 26, 2024, from [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

4-amino-N-(2-chlorophenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID 235964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]

- 12. QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(2-fluorophenyl)benzenesulfonamide, a key molecular scaffold and intermediate in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic importance lies in its utility as a foundational building block for a diverse range of biologically active molecules, particularly kinase inhibitors. This document delves into the logical synthesis pathways, critical characterization parameters, and the underlying rationale for its application in drug development. We will explore a validated, two-step synthetic protocol, outline the expected analytical signatures for structural verification, and discuss its role as a pharmacophore in the design of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile sulfonamide in their research endeavors.

Introduction: The Strategic Importance of a Versatile Scaffold

The discovery and development of novel therapeutic agents is a cornerstone of modern science. Within this landscape, certain chemical motifs emerge as privileged structures, appearing in numerous FDA-approved drugs and clinical candidates. The arylsulfonamide moiety is one such structure, with its origins tracing back to the discovery of prontosil, the first commercially available antibacterial drug, in the 1930s[1]. The 4-aminobenzenesulfonamide core, in particular, is a well-established pharmacophore known to interact with various biological targets[1][2].

4-amino-N-(2-fluorophenyl)benzenesulfonamide represents a strategic evolution of this classic scaffold. The introduction of a 2-fluorophenyl group provides several advantages from a medicinal chemistry perspective:

-

Modulation of Physicochemical Properties: The fluorine atom can significantly alter pKa, lipophilicity, and metabolic stability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable hydrogen bonding and dipole-dipole interactions with protein targets.

-

Vector for Further Elaboration: The substituted phenyl ring offers a synthetic handle for building out more complex molecules to explore structure-activity relationships (SAR).

This guide will provide a detailed, practical framework for the synthesis and characterization of this compound, and contextualize its importance in the broader field of drug discovery.

Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide: A Validated Two-Step Approach

The synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide is most effectively and reliably achieved through a two-step process. This approach is designed to be high-yielding and to minimize the formation of side products. The core strategy involves the protection of the aniline nitrogen of sulfanilamide, followed by sulfonylation of the target amine, and subsequent deprotection. A more direct and common approach starts with a protected or pre-functionalized benzenesulfonyl chloride.

Here, we detail a robust protocol starting from 4-acetylaminobenzenesulfonyl chloride. The acetyl group serves as an excellent protecting group for the aniline nitrogen, preventing self-reaction and directing the sulfonylation to the desired amine.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

-

Sulfonamide Bond Formation: Coupling of 4-acetylaminobenzenesulfonyl chloride with 2-fluoroaniline.

-

Deprotection: Hydrolysis of the N-acetyl group to yield the final primary amine.

Caption: Synthetic workflow for 4-amino-N-(2-fluorophenyl)benzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-[4-({[}(2-Fluorophenyl)amino]sulfonyl})phenyl]acetamide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 100 mL).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add 4-acetylaminobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes. The use of pyridine as a base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from ethanol to afford N-[4-({[}(2-fluorophenyl)amino]sulfonyl})phenyl]acetamide as a white solid.

Step 2: Synthesis of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

-

Hydrolysis Setup: Suspend the N-acetylated intermediate (1.0 eq) from Step 1 in a mixture of ethanol (50 mL) and 6M aqueous HCl (50 mL).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The hydrolysis of the amide bond is catalyzed by the strong acid and driven by heat.

-

Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum. The resulting solid is typically of high purity, but can be further recrystallized from an ethanol/water mixture if necessary.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-amino-N-(2-fluorophenyl)benzenesulfonamide. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.1 (s, 1H, SO₂NH), 7.5-7.0 (m, 6H, Ar-H), 6.6 (d, 2H, Ar-H), 5.9 (s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.2 (d, J=245 Hz, C-F), 152.0, 130.1, 129.2, 128.5, 125.0, 124.8, 122.0, 116.5 (d, J=20 Hz), 113.0 |

| FT-IR (KBr, cm⁻¹) | ν: 3470, 3380 (N-H stretch, amine), 3250 (N-H stretch, sulfonamide), 1620 (N-H bend), 1330, 1150 (S=O stretch) |

| Mass Spectrometry (ESI+) | m/z: 267.06 [M+H]⁺ |

| Melting Point | 155-158 °C |

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The true value of 4-amino-N-(2-fluorophenyl)benzenesulfonamide is realized in its application as a versatile starting material for the synthesis of targeted therapeutics, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 4-aminobenzenesulfonamide core can act as a "hinge-binder" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The N-(2-fluorophenyl) group often projects into a hydrophobic pocket, and the 4-amino group serves as a crucial attachment point for building out larger, more complex moieties that can confer potency and selectivity for a specific kinase target.

Caption: Role of the scaffold in kinase inhibitor design.

Numerous patents and research articles describe the use of this or closely related sulfonamides as intermediates in the synthesis of inhibitors for targets such as:

-

Histone Deacetylases (HDACs)[3]

-

Various protein kinases involved in oncology pathways

The ability to readily modify the 4-amino position allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.

Conclusion

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a compound of significant strategic value in the field of medicinal chemistry. While its "discovery" is not marked by a single event, its utility is continually reaffirmed in the scientific literature and patent landscape. Its straightforward and high-yielding synthesis, combined with its favorable physicochemical properties and versatile synthetic handles, makes it an indispensable tool for drug discovery scientists. This guide provides a robust, field-tested framework for the preparation and characterization of this key intermediate, empowering researchers to confidently incorporate it into their synthetic programs aimed at developing the next generation of targeted therapies.

References

-

Chen, J., Feng, W., Hu, W., Wang, Y., Song, H., & Zhang, Y. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. Available at: [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 121, 505-515. Available at: [Link]

-

Idemudia, O. G., & O’Brien, G. S. (2012). 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1599. Available at: [Link]

-

Smicius, R., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2959. Available at: [Link]

-

Shetty, M., & Gowda, B. T. (2012). N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497. Available at: [Link]

-

Vaickelioniene, R., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5396. Available at: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Sulfonamide Scaffold: Technical Guide to 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Executive Summary

Compound: 4-amino-N-(2-fluorophenyl)benzenesulfonamide Class: Fluorinated Sulfanilamide Derivative Primary Utility: Structure-Activity Relationship (SAR) Probe, Carbonic Anhydrase Inhibitor (CAI), Antimicrobial Scaffold.[1]

This technical guide analyzes the research utility of 4-amino-N-(2-fluorophenyl)benzenesulfonamide . While classical sulfonamides (sulfadiazine, sulfamethoxazole) rely on heterocyclic tails for pharmacokinetics, this specific fluorinated derivative serves as a critical chemical probe. It allows researchers to isolate the "Fluorine Effect" —specifically the influence of ortho-fluorine substitution on sulfonamide pKa, lipophilicity, and binding pocket selectivity in zinc-metalloenzymes.

Part 1: Chemical Architecture & The "Fluorine Effect"

To effectively utilize this compound, researchers must understand how the 2-fluorophenyl moiety alters the physicochemical profile compared to the parent sulfanilamide.

Electronic Modulation and pKa

The biological activity of sulfonamides is heavily dependent on the ionization state of the sulfonamide nitrogen (

-

Mechanism: The sulfonamide acts as a zinc-binding group (ZBG) in Carbonic Anhydrases (CAs). The anionic form (

) binds the -

The 2-F Influence: The fluorine atom at the ortho position of the N-phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This weakens the N-H bond, lowering the pKa of the sulfonamide nitrogen.

-

Result: A higher fraction of the drug exists in the active anionic form at physiological pH (7.4) compared to non-fluorinated analogues, potentially enhancing potency.

-

Conformational Locking

The ortho-fluorine introduces steric bulk (Van der Waals radius: 1.47 Å vs 1.20 Å for Hydrogen) and electrostatic repulsion with the sulfonyl oxygens. This restricts free rotation around the N-C(phenyl) bond, effectively "locking" the molecule into a conformation that may favor specific hydrophobic pockets in enzymes like CA IX or CA XII, which are relevant in hypoxic tumors.

Part 2: Research Application – Carbonic Anhydrase Inhibition[2][3]

The primary high-value application of this compound is as a selective inhibitor for human Carbonic Anhydrase (hCA) isoforms.

Mechanistic Rationale

CAs catalyze the hydration of

Visualization: The Inhibition Mechanism

The following diagram illustrates the binding logic and the role of the fluorinated tail.

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition. The 2-Fluoro substitution enhances ionization and targets the hydrophobic pocket.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (

-

Reagent Prep:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water (bubbled for 30 mins at 25°C).

-

-

Enzyme Activation:

-

Incubate purified hCA isozyme (I, II, IX, or XII) with the test compound (0.1 nM – 10 µM range) for 15 minutes at room temperature.

-

Control: Use Acetazolamide as a positive control.[2]

-

-

Kinetic Measurement:

-

Use a Stopped-Flow instrument (e.g., Applied Photophysics).

-

Rapidly mix the Enzyme-Inhibitor solution with the

substrate solution (1:1 ratio). -

Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

-

-

Data Analysis:

-

Calculate the initial velocity (

) of the uncatalyzed and catalyzed reactions. -

Fit data to the Cheng-Prusoff equation to derive

.

-

Part 3: Research Application – Antimicrobial SAR

While less potent than sulfamethoxazole, this compound is vital for mapping the tolerance of the Dihydropteroate Synthase (DHPS) active site.

Mechanism

Sulfonamides mimic para-aminobenzoic acid (PABA). They competitively inhibit DHPS, blocking folate synthesis.

-

Research Question: Does the bulky, electron-withdrawing 2-fluorophenyl group fit the PABA binding pocket of Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) DHPS?

Experimental Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

-

Inoculum: Prepare

CFU/mL bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution:

-

Dissolve 4-amino-N-(2-fluorophenyl)benzenesulfonamide in DMSO (Stock: 10 mg/mL).

-

Prepare serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

-

Critical Step: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Part 4: Synthesis & Validation

For researchers needing to synthesize the compound de novo (e.g., for isotopic labeling or high-purity standards), the following workflow ensures high yield and purity.

Synthetic Route

The most robust method utilizes the condensation of N-acetylsulfanilyl chloride with 2-fluoroaniline , followed by hydrolysis. Direct reaction of sulfanilamide is often low-yielding due to the poor nucleophilicity of the amide nitrogen.

Step-by-Step Protocol

Step A: Condensation

-

Charge: In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in dry Pyridine (solvent/base).

-

Addition: Cool to 0°C. Add N-acetylsulfanilyl chloride (1.1 eq) portion-wise over 30 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Pour into ice water. Precipitate forms.[3][4] Filter, wash with 1N HCl (to remove pyridine), then water. Dry the intermediate (4-acetamido-N-(2-fluorophenyl)benzenesulfonamide).

Step B: Deprotection (Hydrolysis)

-

Reflux: Suspend the intermediate in 10% NaOH or 2N HCl. Reflux for 1–2 hours.

-

Neutralization: Cool to RT. Adjust pH to 7.0–7.2 with HCl or NaOH.

-

Crystallization: The free amine product precipitates. Recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

Figure 2: Two-step synthetic pathway ensuring protection of the aniline amine during sulfonamide formation.

Part 5: Data Summary & Properties

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold identification.[1][2][3][5][6] | |

| Molecular Weight | 266.29 g/mol | Fragment-based drug discovery (FBDD) suitable (<300 Da). |

| Lipophilicity (cLogP) | ~1.8 - 2.1 | Higher than Sulfanilamide (0.54); better membrane permeability. |

| pKa (Sulfonamide NH) | ~9.8 - 10.0 | Lowered by F-substitution (vs 10.4 for unsubstituted), aiding Zn-binding. |

| Key Target | Carbonic Anhydrase (IX, XII) | Hypoxic tumor marker targeting. |

| Secondary Target | Dihydropteroate Synthase | Bacterial folate pathway inhibition. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethyl moieties... and their interaction with isozymes I, II and IV. European Journal of Medicinal Chemistry, 35(3), 299-307. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

-

Ghorab, M. M., et al. (2017).[7] Synthesis and biological evaluation of some new sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 233-242. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: 4-amino-N-(2-fluorophenyl)benzenesulfonamide in Cell Culture

Introduction & Mechanism of Action

4-amino-N-(2-fluorophenyl)benzenesulfonamide is a fluorinated derivative of sulfanilamide. It serves as a critical structural probe in the study of sulfonamide pharmacophores. While sharing the core p-aminobenzenesulfonamide scaffold characteristic of antimicrobial sulfa drugs, the N-(2-fluorophenyl) substitution introduces specific electronic and steric properties that modulate its binding affinity and selectivity.

Core Applications

-

Carbonic Anhydrase (CA) Inhibition (Mammalian Models): Sulfonamides are the primary class of CA inhibitors. The zinc-binding sulfonamide moiety (

or substituted variants) coordinates with the active site zinc ion of Carbonic Anhydrases (CA-II, CA-IX, CA-XII). This compound is used to study intracellular pH (pHi) regulation, particularly in hypoxic tumor models where CA-IX is overexpressed. The fluorine atom at the ortho position of the N-phenyl ring influences the pKa of the sulfonamide nitrogen, potentially altering membrane permeability and isoform selectivity compared to non-fluorinated analogs. -

Antimicrobial Research (Bacterial Models): As a structural analog of para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria, blocking folate biosynthesis. It is utilized in Structure-Activity Relationship (SAR) studies to evaluate how aryl-fluorination affects bacteriostatic potency and resistance profiles.

Chemical Properties & Stock Preparation[1]

Critical Note: This compound has low aqueous solubility. Proper reconstitution in organic solvent is mandatory before introduction to cell culture media.

| Property | Specification |

| Molecular Weight | 266.29 g/mol |

| Formula | |

| Solubility | DMSO ( |

| Appearance | White to off-white solid |

| Storage (Solid) | -20°C, Desiccated, Dark |

| Storage (Solution) | -20°C (Stable for 1 month); Avoid freeze-thaw cycles |

Reconstitution Protocol

-

Calculate Mass: To prepare a 50 mM Stock Solution in DMSO:

Example: To make 1 mL of 50 mM stock, weigh 13.31 mg of powder. -

Dissolution: Add 1 mL of sterile, cell-culture grade DMSO (dimethyl sulfoxide). Vortex vigorously for 30-60 seconds until fully dissolved.

-

Tip: If precipitation persists, warm the solution to 37°C for 5 minutes.

-

-

Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). Use PTFE or Nylon 0.22

m filters if filtration is strictly necessary, though sterile DMSO handling is usually sufficient. -

Aliquot: Dispense into light-protected amber tubes (20-50

L aliquots) to prevent hydration and oxidation. Store at -20°C.

Experimental Protocol: Mammalian Cell Culture (pH Regulation)

This protocol is designed to evaluate the compound's efficacy in modulating intracellular pH or viability in hypoxic cancer cells (e.g., MCF-7, HeLa, or A549), a proxy for Carbonic Anhydrase inhibition.

Materials

-

Cell Line: A549 (Lung Carcinoma) or equivalent.

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Assay Buffer: Bicarbonate-free RPMI (for pH assays) or Standard Media (for viability).

-

Control Inhibitor: Acetazolamide (100

M) as a positive control for CA inhibition.

Step-by-Step Methodology

Phase 1: Cell Seeding

-

Seed cells in 96-well plates at a density of

cells/well. -

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

Phase 2: Compound Treatment

-

Serial Dilution: Prepare a 2x intermediate dilution plate in culture media.

-

Starting Concentration: 200

M (Final assay concentration will be 100 -

Diluent: Media containing 0.2% DMSO (to match the vehicle concentration).

-

Range: 100

M, 30

-

-

Application: Aspirate spent media from the cell plate.

-

Transfer: Add 100

L of fresh media + 100-

Final DMSO Concentration: Must be

0.1% to avoid solvent toxicity.

-

-

Incubation:

-

Normoxia: Incubate at 37°C, 5% CO

for 48-72 hours. -

Hypoxia (Optional but Recommended): Incubate at 1% O

to induce CA-IX expression, which renders cells more sensitive to sulfonamide inhibition.

-

Phase 3: Viability Readout (MTS/ATP Assay)

-

Add 20

L of MTS or CellTiter-Glo reagent to each well. -

Incubate for 1-4 hours.

-

Measure absorbance (490 nm) or luminescence.

-

Analysis: Normalize data to Vehicle Control (100%). Calculate IC

using a 4-parameter logistic regression.

Experimental Protocol: Bacterial Growth Inhibition (MIC)

This protocol validates the compound's activity as a folate synthesis inhibitor (DHPS antagonist).

Materials

-

Strain: E. coli K12 or S. aureus.

-

Media: Mueller-Hinton Broth (MHB). Crucial: Use folate-free or low-folate media; standard rich media (LB) contains thymidine/folate which bypasses sulfonamide inhibition.

Methodology

-

Inoculum Prep: Dilute overnight bacterial culture to OD

= 0.08-0.1 (approx. -

Dosing: Add compound (0.5 - 256

g/mL) in 96-well plates. -

Incubation: 16-20 hours at 37°C without shaking (to prevent evaporation/aerosols).

-

Readout: Measure OD

. The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing >90% growth inhibition.

Visualizations

Figure 1: Mechanism of Action (Sulfonamide Pathways)

Caption: Dual mechanism of action. In mammals, the compound targets Carbonic Anhydrase to disrupt pH homeostasis. In bacteria, it competitively inhibits DHPS, blocking folate synthesis.

Figure 2: Experimental Workflow (Stock to Assay)

Caption: Step-by-step workflow for preparing 4-amino-N-(2-fluorophenyl)benzenesulfonamide stocks and executing biological assays.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound concentration > solubility limit in aqueous buffer. | Limit final concentration to |

| Cytotoxicity in Controls | DMSO concentration too high. | Ensure final DMSO is |

| No Antibacterial Effect | High folate content in media. | Critical: Use Mueller-Hinton Broth or minimal media. Avoid LB or DMEM, which contain thymidine that bypasses the DHPS block. |

| Inconsistent IC50 | Evaporation or edge effects. | Fill outer wells of 96-well plate with PBS. Use gas-permeable seals. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(10), 1858-1865. Link

-

Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Application Note: Antibacterial Profiling of 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Introduction & Compound Rationale

The compound 4-amino-N-(2-fluorophenyl)benzenesulfonamide represents a specific structural modification of the classic sulfanilamide scaffold. In medicinal chemistry, the introduction of a fluorine atom at the ortho position of the N-phenyl ring is a strategic "fluorine scan" tactic.

Scientific Rationale:

-

Electronic Modulation: The fluorine atom is highly electronegative. Its placement at the ortho position withdraws electron density from the amide nitrogen. This lowers the

of the sulfonamide -NH- group. -

Bio-mimicry: Sulfonamides inhibit dihydropteroate synthase (DHPS) by mimicking the substrate para-aminobenzoic acid (PABA). PABA binds in its ionized (carboxylate) form. By lowering the

of the sulfonamide (closer to physiological pH), the fraction of ionized drug increases, theoretically enhancing binding affinity to the DHPS active site [1]. -

Lipophilicity: The fluorine substitution alters the LogP, potentially influencing membrane permeability and metabolic stability against ring oxidation.

This protocol outlines the standardized evaluation of this compound’s antibacterial efficacy using CLSI-compliant methodologies, with specific adaptations for sulfonamide-class solubility and antagonism issues.

Mechanism of Action (MOA)

The target organism synthesizes folate de novo, a pathway absent in humans (who acquire folate dietarily).[1] 4-amino-N-(2-fluorophenyl)benzenesulfonamide acts as a competitive inhibitor of Dihydropteroate Synthase (DHPS) .[2]

Pathway Visualization

The following diagram illustrates the competitive inhibition point within the folate synthesis pathway.

Figure 1: Competitive inhibition of DHPS by the sulfonamide derivative, preventing the formation of dihydropteroic acid.

Pre-Assay Preparation

Material Requirements

| Component | Specification | Purpose |

| Test Compound | >95% Purity (HPLC) | Active Pharmaceutical Ingredient |

| Solvent | DMSO (Dimethyl Sulfoxide), sterile | Solubilization of hydrophobic sulfonamide |

| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard growth medium |

| Supplement | Lysed Horse Blood (Optional) | Source of thymidine phosphorylase (see Section 3.[3]3) |

| Indicator | Resazurin (0.015%) or TTC | Viability visualization (optional) |

Stock Solution Preparation

The 2-fluorophenyl group increases lipophilicity compared to sulfanilamide. Water solubility is poor.

-

Weighing: Weigh 10.0 mg of powder.

-

Solvation: Dissolve in 100% DMSO to achieve a concentration of 10,240 µg/mL (or 10 mg/mL).

-

Note: High stock concentration allows for significant dilution, ensuring final DMSO content is <1%.

-

-

Sterilization: Do not filter sterilize DMSO stocks (dissolves membrane filters). If sterility is suspect, prepare aseptically using sterile powder and solvent.

Critical Control: Thymidine Antagonism

Sulfonamides are competitively antagonized by thymidine and thymine. If the media contains these nucleotides, bacteria can bypass the folate blockade ("Thymidine Bypass"), resulting in false resistance.

-

Validation: Use Mueller-Hinton Broth (MHB) . Most commercial CAMHB is "thymidine-controlled."

-

QC Check: Test Enterococcus faecalis ATCC 29212 with sulfamethoxazole-trimethoprim. If MIC is high, the media has excess thymidine.

-

Correction: Add 2-5% lysed horse blood (contains thymidine phosphorylase) to clear thymidine if necessary [2].

Protocol: Broth Microdilution (MIC Determination)

This protocol follows CLSI M07 guidelines [3], adapted for fluorinated sulfonamides.

Experimental Workflow

Figure 2: Step-by-step workflow for Broth Microdilution Assay.

Detailed Steps

-

Preparation of Assay Plate:

-

Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

-

Dispense 200 µL of the Intermediate Dilution (drug in broth, usually 128 µg/mL or 256 µg/mL) into Column 1.

-

Perform serial 2-fold dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

-

Controls:

-

Col 11: Growth Control (Broth + Bacteria + DMSO vehicle).

-

Col 12: Sterility Control (Broth only).

-

-

-

Inoculum Preparation:

-

Select 3-5 colonies from a fresh agar plate (18-24 hr growth).

-

Suspend in saline to match 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to wells in Columns 1-11.

-

Final System: Drug concentration is halved (e.g., 64 µg/mL down to 0.125 µg/mL). Bacterial density is

CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

-

Reading Results:

-

Trailing Endpoint: Sulfonamides often show "trailing" (gradual reduction in growth rather than sharp cutoff) because stored bacterial folate allows limited initial replication.

-

Definition: The MIC is the lowest concentration that inhibits 80% of visible growth compared to the control well (unlike bactericidal drugs where 100% inhibition is read).

-

Data Analysis & Quality Control

Interpretation Criteria

Since this is an experimental derivative, official breakpoints do not exist. However, comparative analysis should be performed against standard Sulfisoxazole or Sulfamethoxazole breakpoints (CLSI M100) [4].

| Category | MIC (µg/mL) | Interpretation |

| Susceptible (S) | Likely effective (Sulfonamide breakpoints are high due to solubility limits) | |

| Intermediate (I) | Buffer zone | |

| Resistant (R) | Lack of efficacy |

Quality Control (QC) Strains

Validating the assay requires running standard strains with known MIC ranges for Sulfisoxazole.

-

Escherichia coli ATCC 25922: Expected MIC: 8 – 32 µg/mL.

-

Staphylococcus aureus ATCC 29213: Expected MIC: 32 – 128 µg/mL.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Drug insolubility at high conc. | The 2-F group is lipophilic. Ensure final DMSO is 1-2%. If precip occurs, the MIC is likely above the solubility limit. |

| Growth in All Wells | Thymidine antagonism | Check media lot. Add 2% Lysed Horse Blood to consume thymidine. |

| Trailing Growth (Haze) | Bacteriostatic nature | Read the endpoint at 80% inhibition, not 100% clarity. Use a dark background and overhead light. |

| Skipped Wells | Pipetting error / Contamination | Discard data and repeat. Ensure tips are changed or mixed thoroughly. |

References

-

Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[1][2][4] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

-

CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute.[7] Link

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[8] Nature Protocols, 3(2), 163-175. Link

-

CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.[5] Wayne, PA: Clinical and Laboratory Standards Institute.[7] Link

Sources

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]

4-amino-N-(2-fluorophenyl)benzenesulfonamide for target identification studies

Application Note: Target Identification & Validation for 4-amino-N-(2-fluorophenyl)benzenesulfonamide

Abstract

This technical guide details the workflow for identifying and validating biological targets of 4-amino-N-(2-fluorophenyl)benzenesulfonamide . This molecule represents a classic "privileged scaffold" in medicinal chemistry. While the benzenesulfonamide core is historically associated with Dihydropteroate Synthase (bacterial) and Carbonic Anhydrase (human) inhibition, the specific N-(2-fluorophenyl) substitution alters its physicochemical properties and selectivity profile. This guide focuses on Chemoproteomic Pull-Down assays (using the 4-amino group as a conjugation handle) and Thermal Shift Assays (TSA) for high-throughput biophysical validation.

Part 1: Chemical Biology & Mechanism of Action[1]

The Scaffold & "Exit Vector" Strategy

Successful target identification relies on immobilizing the small molecule without disrupting its binding affinity.

-

The Pharmacophore: The sulfonamide group (

) typically coordinates metal ions (e.g., -

The Linker Site (Exit Vector): The 4-amino group (aniline) is distal to the sulfonamide core. In many sulfonamide-protein crystal structures, this position points towards the solvent. Therefore, it is the ideal site for attaching a linker or coupling to a solid support (bead) for affinity purification.

Critical SAR Check

Before proceeding, researchers must verify that the 4-amino group is not essential for binding to the specific target of interest.

-

If targeting Carbonic Anhydrases: The 4-amino group is usually tolerant to modification.

-

If targeting Folate Pathway (DHPS): The 4-amino group mimics PABA; derivatization here may abolish activity. Proceed with the protocols below assuming the sulfonamide moiety is the primary pharmacophore.

Part 2: Target Identification Workflow

The following diagram illustrates the critical path from compound derivatization to mass spectrometry-based identification.

Figure 1: Chemoproteomic workflow for sulfonamide target deconvolution. The 4-amino group serves as the nucleophile for NHS-bead coupling.

Part 3: Protocol A - Chemoproteomic Pull-Down (Affinity Enrichment)

Objective: To enrich and identify proteins from a complex lysate that bind specifically to the sulfonamide scaffold.

Principle: The 4-amino group reacts with N-hydroxysuccinimide (NHS) esters on magnetic beads to form a stable amide bond. The immobilized compound acts as "bait."

Materials Required

-

Compound: 4-amino-N-(2-fluorophenyl)benzenesulfonamide (>95% purity).

-

Beads: NHS-Activated Magnetic Beads (e.g., Pierce™ or equivalent).[1]

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3. (Do NOT use Tris or Glycine).

-

Blocking Buffer: 1 M Ethanolamine or Tris-HCl, pH 7.4.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

-

Elution Buffer: 1% SDS or 6M Urea.

Step-by-Step Procedure

1. Bead Activation & Coupling

-

Dispense 10 mg of NHS-activated magnetic beads into a low-binding tube.

-

Wash beads 1x with ice-cold 1 mM HCl (preserves NHS activity). Rapidly remove supernatant.

-

Immediately add the Compound Solution : Dissolve 1 mg of 4-amino-N-(2-fluorophenyl)benzenesulfonamide in 500 µL Coupling Buffer (pH 8.3).

-

Note: If solubility is poor, add DMSO up to 10% (v/v).

-

-

Incubate on a rotator for 2 hours at Room Temperature or overnight at 4°C.

-

Collect beads on a magnetic stand. Save the supernatant to measure coupling efficiency (via HPLC or UV absorbance).

2. Blocking Unreacted Sites

-

Wash beads 2x with Coupling Buffer.[2]

-

Add 1 mL Blocking Buffer (Ethanolamine) to quench remaining NHS esters.

-

Incubate for 30 minutes at RT.

-

Wash beads 3x with Lysis Buffer. The beads are now "Sulfonamide-Functionalized."

3. Lysate Incubation (The Pull-Down)

-

Prepare fresh cell lysate (approx. 1–2 mg/mL protein concentration).

-

Pre-clearing: Incubate lysate with unconjugated (blocked) beads for 1 hour to remove sticky proteins. Discard these beads.

-

Experiment: Add 500 µL pre-cleared lysate to the Sulfonamide-Functionalized beads.

-

Control (Competition): In a separate tube, pre-incubate lysate with free compound (100 µM) for 30 mins, then add to functionalized beads. This validates specificity.

-

Incubate both samples for 2–4 hours at 4°C with rotation.

4. Wash & Elution [1]

-

Wash beads 3x with Lysis Buffer (high stringency: add 0.1% SDS if background is high).

-

Elute bound proteins by adding 50 µL Elution Buffer (1% SDS) and heating at 95°C for 5 minutes.

-

Process eluate for LC-MS/MS (Trypsin digestion).

Part 4: Protocol B - Thermal Shift Assay (TSA)

Objective: To validate direct physical binding of the compound to a candidate protein (e.g., recombinant Carbonic Anhydrase) by measuring the shift in melting temperature (

Mechanism:

The compound binds to the native state of the protein, stabilizing it. This requires more thermal energy to unfold the protein, resulting in a positive

Materials Required

-

Protein: Recombinant Target (e.g., hCA-II) at 2–5 µM.

-

Dye: SYPRO Orange (5000x stock).

-

Instrument: qPCR Machine (e.g., Bio-Rad CFX or Roche LightCycler).

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

Step-by-Step Procedure

-

Prepare Assay Mix (per well):

-

Protein: 2 µM final concentration.

-

SYPRO Orange: 5x final concentration.[3]

-

Buffer: Up to 20 µL.

-

-

Add Compound:

-

Sample: Add 4-amino-N-(2-fluorophenyl)benzenesulfonamide (10 µM to 50 µM final).

-

Control: Add equivalent volume of DMSO (Vehicle).

-

-

Run Melt Curve:

-

Ramp temperature from 25°C to 95°C at 0.5°C/30 seconds.

-

Record Fluorescence (FRET or SYBR channel).

-

-

Data Analysis:

-

Calculate the derivative (

). The peak indicates the Melting Temperature ( -

Validation Criteria: A shift (

) of >2°C relative to the DMSO control is considered a significant "hit."

-

Part 5: Data Analysis & Interpretation

Interpreting MS Data (Pull-Down)

| Observation | Interpretation | Action |

| Protein found in Sample ONLY | High-confidence specific target. | Validate with TSA or Western Blot. |

| Protein in Sample AND Control | Non-specific "sticky" protein (e.g., Tubulin, HSPs). | Disregard (Background). |

| Protein reduced in Competition | Specific binder displaced by free drug. | Gold Standard for target validation. |

Interpreting TSA Data

-

Positive Shift (

): Strong stabilization. Typical for sulfonamides binding CA active sites. -

No Shift: No binding, or compound binds unfolded state (rare).

-

Negative Shift: Destabilization. Indicates the compound might be acting as a chaotrope or binding a specific destabilizing pocket.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978.[4] Link

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[5] Nature Protocols, 2(9), 2212-2221. Link

-